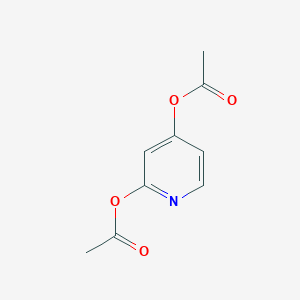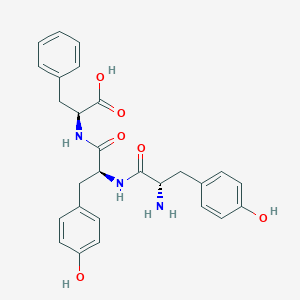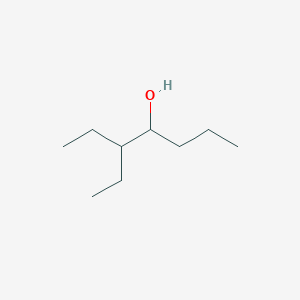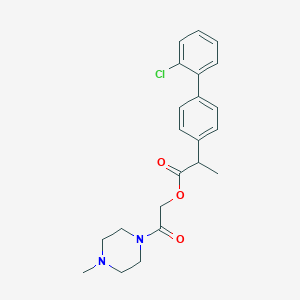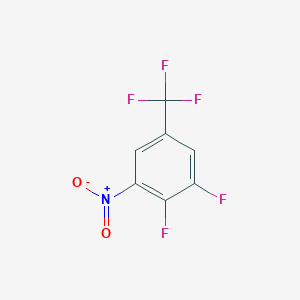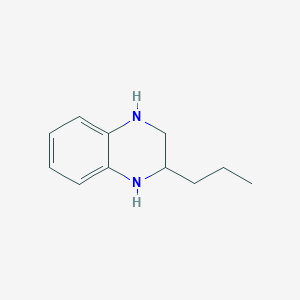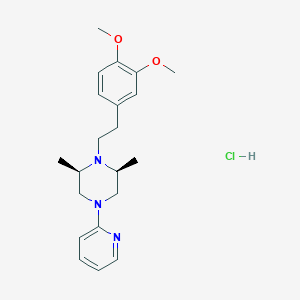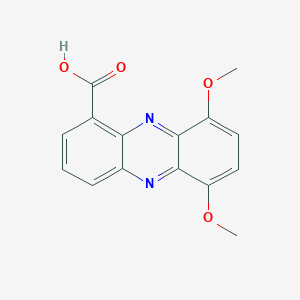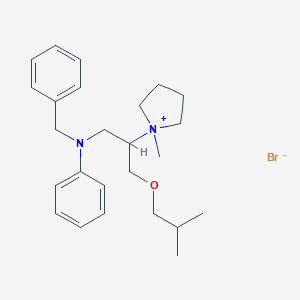
SNDDYCQJMICBCK-UHFFFAOYSA-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SNDDYCQJMICBCK-UHFFFAOYSA-M is a complex organic compound belonging to the class of quaternary ammonium salts. This compound is characterized by its pyrrolidinium core, which is a five-membered nitrogen-containing ring, and various substituents that contribute to its unique chemical properties. The presence of a bromide ion as a counterion further defines its chemical behavior and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SNDDYCQJMICBCK-UHFFFAOYSA-M typically involves multiple steps:
Formation of the Pyrrolidinium Core: The initial step involves the synthesis of the pyrrolidinium ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the (2-methylpropoxy)methyl group is usually carried out through nucleophilic substitution reactions. Common reagents include methyl iodide and 2-methylpropyl bromide.
Amine Functionalization: The phenyl(phenylmethyl)amino group is introduced via reductive amination, where a suitable amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidinium ring with a bromide source, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Secondary or primary amines.
Substitution: Hydroxylated or cyanated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.
Biology
In biological research, it serves as a model compound for studying the interactions of quaternary ammonium salts with biological membranes and proteins.
Medicine
Industry
Industrially, it is used in the synthesis of other complex organic molecules and as an additive in various formulations to improve stability and solubility.
作用機序
The compound exerts its effects primarily through interactions with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. In enzymatic systems, it can act as an inhibitor by binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
Tetraethylammonium Bromide: Another quaternary ammonium salt with a simpler structure.
Benzalkonium Chloride: A well-known antimicrobial agent with a similar mode of action.
Cetyltrimethylammonium Bromide: Used in various industrial and research applications.
Uniqueness
SNDDYCQJMICBCK-UHFFFAOYSA-M is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
103424-99-3 |
|---|---|
分子式 |
C25H37BrN2O |
分子量 |
461.5 g/mol |
IUPAC名 |
N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
InChI |
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
正規SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
同義語 |
11888CERM CERM 11888 CERM-11888 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


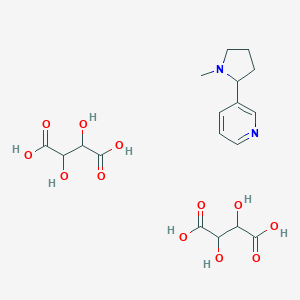
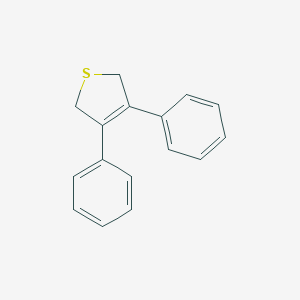
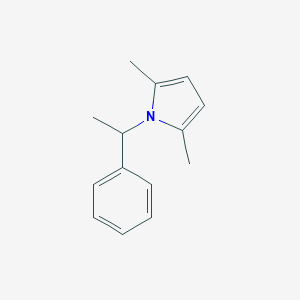
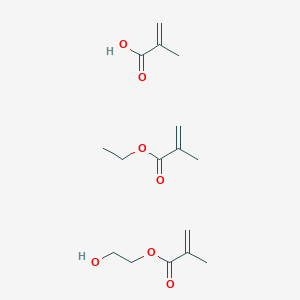
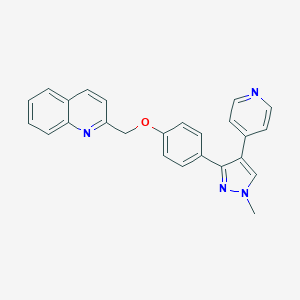
![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
